2,2-Difluoroethanol (CAS: 359-13-7) is a colorless, liquid alcohol featuring two fluorine atoms on the beta-carbon (CHF2CH2OH).[1] This structure imparts a unique combination of properties, distinguishing it from both non-fluorinated ethanol and more heavily fluorinated analogs like 2,2,2-trifluoroethanol. Key physical characteristics include a boiling point of approximately 95°C and a density of 1.296 g/cm³.[2][3] Due to the strong electronegativity of the difluoromethyl group, it exhibits greater acidity than ethanol.[1] It serves as a critical intermediate for introducing the difluoroethyl group into pharmaceuticals and agrochemicals, and as a component in specialty formulations where specific solvency, stability, and reactivity are required.[4]
Substituting 2,2-Difluoroethanol with analogs like ethanol, 2-fluoroethanol, or 2,2,2-trifluoroethanol often leads to process and performance failures. The precise degree of fluorination dictates critical properties such as boiling point, acidity, and solvent behavior, which are not linearly interchangeable. For instance, the jump from two to three fluorine atoms in 2,2,2-trifluoroethanol significantly lowers the boiling point (74°C vs. 95°C for 2,2-difluoroethanol), altering processing conditions and volatility.[2][5] Furthermore, the specific electronic effect of the CHF2 group is key to its utility as a synthetic building block in creating targeted pharmaceuticals and agrochemicals.[1][4] Using a different analog can alter reaction kinetics, yield, and the properties of the final product, making direct substitution a high-risk procurement decision without extensive re-validation.
2,2-Difluoroethanol possesses a significantly higher boiling point than its more fluorinated analog, 2,2,2-trifluoroethanol. This provides a wider and more manageable liquid range for heating during synthesis or formulation, reducing material loss from volatility and simplifying process control.[2][5]
| Evidence Dimension | Boiling Point |
| Target Compound Data | 95°C |
| Comparator Or Baseline | 2,2,2-Trifluoroethanol: 74°C |
| Quantified Difference | 21°C higher boiling point |
| Conditions | Standard atmospheric pressure |
This allows for higher reaction temperatures without requiring pressurized systems, improving reaction kinetics and simplifying equipment requirements for industrial and lab-scale synthesis.
2,2-Difluoroethanol is a key precursor for synthesizing 2,2-difluoroethyl acetate, a co-solvent used in high-voltage lithium-ion battery electrolytes.[6] Electrolytes formulated with 2,2-difluoroethyl acetate and ethylene carbonate (e.g., in a 70:30 weight ratio) are specifically designed to operate at voltages above 4.4 V, where conventional carbonate solvents decompose, leading to performance loss.[7] The use of this specific precursor is critical for achieving the electrochemical stability required for next-generation cathode materials.[6][7]
| Evidence Dimension | Application Suitability |
| Target Compound Data | Serves as a direct precursor to 2,2-difluoroethyl acetate, a co-solvent for >4.4 V electrolyte systems. |
| Comparator Or Baseline | Conventional non-fluorinated alcohols (e.g., ethanol) produce esters (e.g., ethyl acetate) that are unstable at high voltages. |
| Quantified Difference | Enables stable battery operation above 4.4 V, a threshold where standard electrolytes fail. |
| Conditions | Lithium-ion battery with a high-voltage cathode. |
For researchers and manufacturers developing high-energy-density batteries, procuring 2,2-difluoroethanol is a necessary step to synthesize the specific co-solvents that ensure electrolyte stability and long cycle life at high operational voltages.
Patented and established synthesis routes demonstrate the utility of 2,2-difluoroethanol as a precursor for key intermediates. For example, it can be converted to 2,2-difluoroethyl acetate in 90.8% yield via reaction of its chloro-precursor with potassium acetate.[8] This ester can then be transesterified to 2,2-difluoroethanol with an isolated yield of 87%.[9] This established processability and high conversion rate make it a reliable and efficient building block for introducing the CHF2CH2- moiety, which is critical for modifying the metabolic stability and lipophilicity of active ingredients in drugs and pesticides.[10][11]
| Evidence Dimension | Reaction Yield |
| Target Compound Data | Can be synthesized in high yield (87%) via transesterification of its acetate ester. |
| Comparator Or Baseline | Alternative multi-step routes or those using different starting materials may have lower overall yields or require more complex purification. |
| Quantified Difference | High demonstrated yields in established, scalable reaction pathways. |
| Conditions | Transesterification using methanol and a base catalyst; synthesis from 1-chloro-2,2-difluoroethane. |
Procuring this compound provides access to a well-documented and efficient synthesis pathway, reducing process development risk and ensuring reproducible incorporation of the difluoroethyl group in complex molecules.
This compound is the designated starting material for synthesizing 2,2-difluoroethyl acetate, a critical co-solvent that enhances the electrochemical stability of non-aqueous electrolytes. This enables the development and long-term cycling of high-energy-density lithium-ion cells operating above the decomposition voltage of standard carbonate solvents.[6][7]
Used as a key building block to introduce the difluoroethyl moiety into complex molecules, such as the herbicide penoxsulam. The specific properties conferred by the CHF2- group can improve the efficacy, metabolic stability, and soil stability of the final active ingredient, making this a strategic choice for agrochemical R&D and manufacturing.[11]
Serves as a versatile intermediate for incorporating fluorine into drug candidates. The introduction of the difluoroethyl group can significantly alter a molecule's lipophilicity, binding affinity, and metabolic profile. Its established reaction pathways provide a reliable method for creating novel fluorinated analogs of existing or new therapeutic agents.[4]
The compound can be used to graft difluoroethoxy groups onto polymer backbones or surfaces. This modification enhances material properties such as thermal stability, hydrophobicity, and chemical resistance, making it suitable for developing specialized coatings, adhesives, and high-performance polymers with low surface energy.[11]
Flammable;Acute Toxic;Irritant